PD 168368 NMBR Affinity vs. GRPR Selectivity Ratio: Quantified Advantage for Pathway Isolation
PD 168368 exhibits a 30- to 60-fold selectivity for the neuromedin B receptor (NMBR) over the gastrin-releasing peptide receptor (GRPR). In direct binding studies using human, rat, mouse, and frog receptors, PD 168368 had a Ki of 15-45 nM for NMBR across all species, compared to a >300-fold lower affinity for bombesin receptor subtypes 3 and 4 [1]. A separate study quantified the IC50 values as 96 nM for NMBR and 3500 nM for GRPR, yielding a 36-fold selectivity ratio . This contrasts with the nonpeptide antagonist PD176252, which shows dual antagonism for both NMBR and GRPR without the same degree of NMBR selectivity [2].
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | NMBR Ki = 15-45 nM; NMBR IC50 = 96 nM |
| Comparator Or Baseline | GRPR IC50 = 3500 nM; BRS-3/BRS-4 Ki > 300-fold lower affinity than NMBR |
| Quantified Difference | 30- to 60-fold selectivity over GRPR (based on Ki); 36-fold selectivity based on IC50; >300-fold selectivity over BRS-3 and BRS-4 |
| Conditions | Radioligand binding assays using human, rat, mouse, and frog receptors expressed in various cell lines; functional antagonism assays measuring intracellular calcium concentration and [3H]inositol phosphates [1]. |
Why This Matters
This quantified selectivity window ensures that experimental outcomes are specifically attributable to NMBR pathway modulation, preventing confounding data from GRPR or BRS-3 cross-reactivity.
- [1] Ryan RR, et al. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist PD 168368. J Pharmacol Exp Ther. 1999;290(3):1202-1211. View Source
- [2] Moody TW, et al. ML-18 is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth. Peptides. 2015;64:55-61. View Source
